

Application Notes & Protocols: (2-Piperidin-1-yl-phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Piperidin-1-yl-phenyl)methanol

Cat. No.: B1590240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to **(2-Piperidin-1-yl-phenyl)methanol** (CAS No. 87066-94-2). It details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde, outlines methods for analytical characterization, and discusses its primary application as a synthetic intermediate in medicinal chemistry. The protocols are designed to be self-validating, emphasizing safety, purity assessment, and reproducibility for research and drug development applications.

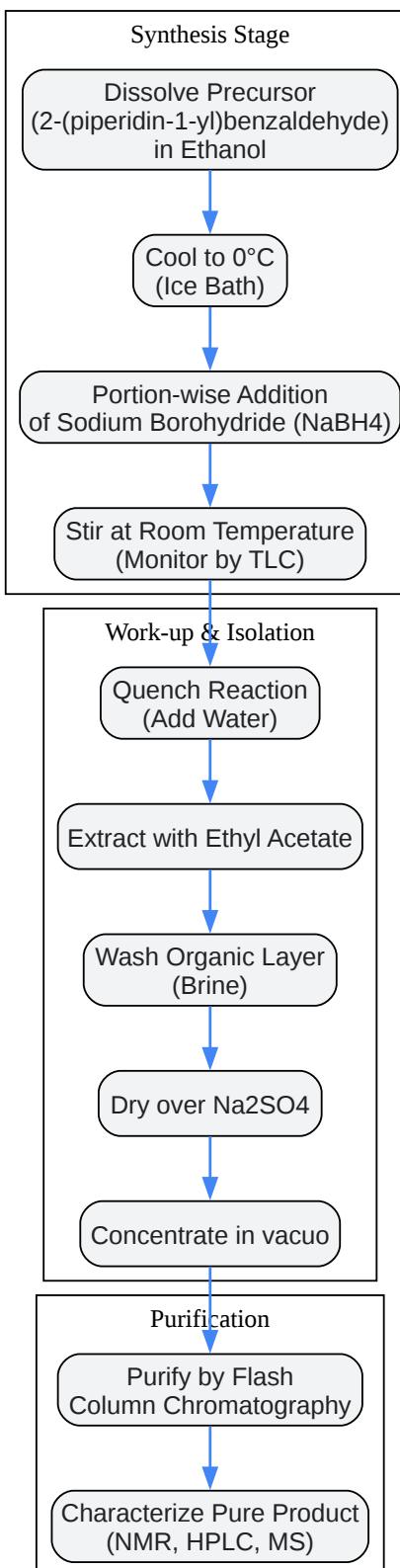
Introduction and Chemical Profile

(2-Piperidin-1-yl-phenyl)methanol is a substituted amino alcohol featuring a phenyl methanol core with a piperidine group at the ortho position. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its ability to influence solubility, metabolic stability, and target binding. [1] The compound primarily serves as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity.[2][3] Its utility stems from the two reactive sites: the secondary alcohol, which can be further functionalized or oxidized, and the tertiary amine of the piperidine ring.

Physicochemical Properties

A summary of the key properties of **(2-Piperidin-1-yl-phenyl)methanol** is provided below for quick reference.

Property	Value	Source(s)
CAS Number	87066-94-2	[4][5]
Molecular Formula	C ₁₂ H ₁₇ NO	[4][5]
Molecular Weight	191.27 g/mol	[4][5]
Appearance	Off-white to yellow solid (typical)	Supplier Data
Boiling Point	343.2°C at 760 mmHg (Predicted)	[6]
Topological Polar Surface Area	23.5 Å ²	[4]
SMILES	C1CCN(CC1)C2=CC=CC=C2 CO	[5]


Experimental Protocols

Protocol 1: Synthesis of (2-Piperidin-1-yl-phenyl)methanol

This protocol details the synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.[7]

Core Principle: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Its milder nature, compared to reagents like lithium aluminum hydride (LiAlH₄), makes it compatible with a wider range of solvents, including protic solvents like ethanol, and enhances the safety of the procedure.[7][8]

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Materials & Reagents:

- 2-(piperidin-1-yl)benzaldehyde
- Sodium borohydride (NaBH_4)
- Ethanol (Absolute)
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (for chromatography)
- Hexanes and Ethyl Acetate (for chromatography mobile phase)

Step-by-Step Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-1-yl)benzaldehyde (1.0 eq). Dissolve the aldehyde in absolute ethanol (approx. 10 mL per gram of aldehyde).
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
- Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

- Quenching: Once the reaction is complete, carefully quench the excess NaBH_4 by slowly adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
- Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized **(2-Piperidin-1-yl-phenyl)methanol**, a combination of analytical techniques is mandatory. This serves as a self-validating check on the synthesis protocol.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the molecular structure of the final product.
- Sample Prep: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3).[9]
- Expected ^1H NMR Peaks (CDCl_3 , 300 MHz):
 - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.
 - Benzylic Methylene (CH_2OH): A singlet or doublet around δ 4.5-4.8 ppm.
 - Piperidine Protons: Broad multiplets in the range of δ 1.5-3.2 ppm.

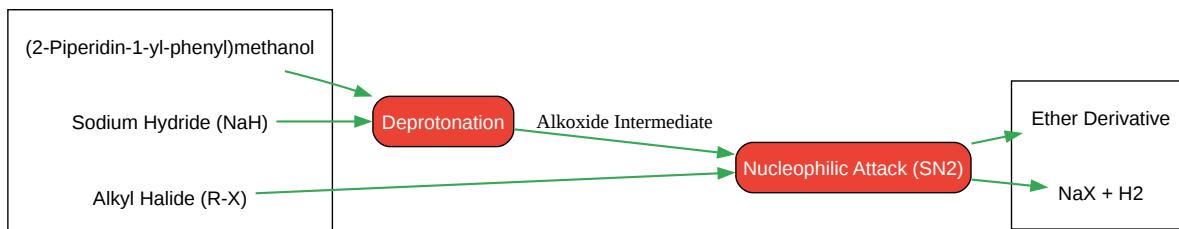
- Hydroxyl Proton (OH): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is concentration-dependent.
- Expected ¹³C NMR Peaks (CDCl₃, 75 MHz):
 - Aromatic Carbons: Multiple signals between δ 120-150 ppm.
 - Benzylic Carbon (CH₂OH): A signal around δ 60-65 ppm.
 - Piperidine Carbons: Signals typically in the δ 24-55 ppm range.

2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the compound.[9]
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
 - Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 214 nm, 254 nm).
- Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for most research applications.

3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Method: Electrospray Ionization (ESI) is typically used.
- Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.27.


Application Note: Use as a Synthetic Intermediate

The primary application of **(2-Piperidin-1-yl-phenyl)methanol** is as a precursor for more complex, biologically active molecules. The hydroxyl group is a key handle for derivatization.

Example Application: Synthesis of an Ether Derivative

This protocol describes a standard Williamson ether synthesis to add an alkyl group, a common step in modifying a lead compound in drug discovery.

Reaction Scheme Diagram:

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Pathway.

Step-by-Step Procedure:

- Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(2-Piperidin-1-yl-phenyl)methanol** (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and use an inert atmosphere. Hydrogen gas is evolved.
- Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium

alkoxide.

- **Alkylation:** Cool the solution back to 0°C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
- **Reaction:** Allow the reaction to proceed at room temperature overnight, or heat gently if required. Monitor by TLC.
- **Work-up:** After completion, cool the reaction and quench carefully by the slow addition of water. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
- **Purification:** Purify the resulting ether derivative by flash column chromatography.

Safety and Handling

While specific GHS classification data for this compound is not readily available, it should be handled with standard laboratory precautions.[\[4\]](#)

- **Personal Protective Equipment (PPE):** Wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Page loading... [guidechem.com]
- 5. (2-Piperidin-1-yl-phenyl)methanol | 87066-94-2 | MDA06694 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes & Protocols: (2-Piperidin-1-yl-phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590240#experimental-protocols-using-2-piperidin-1-yl-phenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com